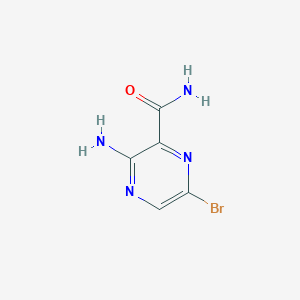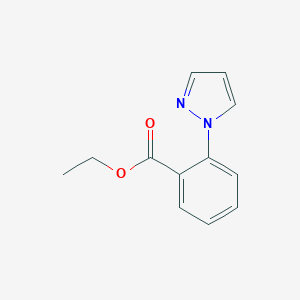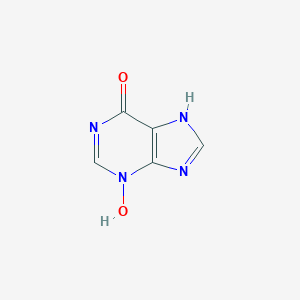
3,4-Dimethoxy-2-(trifluormethyl)benzaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C10H9F3O3. It is a benzaldehyde derivative characterized by the presence of two methoxy groups and a trifluoromethyl group attached to the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: Used in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde typically involves the introduction of methoxy and trifluoromethyl groups onto a benzaldehyde core. One common method is the reaction of 3,4-dimethoxybenzaldehyde with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques such as distillation and recrystallization ensures the compound meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of 3,4-dimethoxy-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 3,4-dimethoxy-2-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the reagents used.
Wirkmechanismus
The mechanism of action of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering the structure of biomolecules. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable tool in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
3,4-Dimethoxybenzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(Trifluoromethyl)benzaldehyde: Lacks the methoxy groups, leading to variations in its applications and behavior in chemical reactions.
Uniqueness: 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde is unique due to the combined presence of methoxy and trifluoromethyl groups, which impart distinct electronic and steric effects. These features make it particularly useful in the synthesis of complex molecules and in studies requiring specific chemical functionalities .
Eigenschaften
IUPAC Name |
3,4-dimethoxy-2-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-15-7-4-3-6(5-14)8(9(7)16-2)10(11,12)13/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBGIIWJLAXZGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)C(F)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459845 |
Source


|
| Record name | 3,4-dimethoxy-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138490-96-7 |
Source


|
| Record name | 3,4-dimethoxy-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde](/img/structure/B173528.png)




![2-Aminobenzo[b]thiophene-3-carbonitrile](/img/structure/B173546.png)
![Diethyl spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B173547.png)

